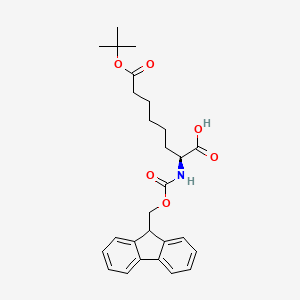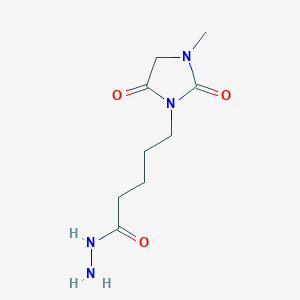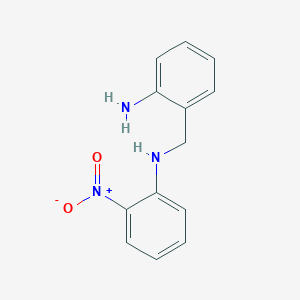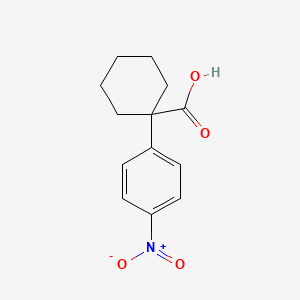![molecular formula C7H9ClF3N3 B1392810 3-(トリフルオロメチル)-4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-c]ピリジン塩酸塩 CAS No. 733757-78-3](/img/structure/B1392810.png)
3-(トリフルオロメチル)-4,5,6,7-テトラヒドロ-1H-ピラゾロ[4,3-c]ピリジン塩酸塩
説明
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C7H9ClF3N3 and its molecular weight is 227.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬
この化合物中のトリフルオロメチル基(CF3)は、作物を害虫から保護する農薬の製造に貢献しています。 ピリジン誘導体にCF3基を導入することで、20種類以上の新しい農薬がISO共通名を取得しました 。これらの化合物は、害虫駆除の有効性を高める独特の物理化学的特性が評価されています。
医薬品
製薬業界では、この化合物の誘導体が、抗ウイルス剤や抗腫瘍剤を開発するために使用されてきました。 現在、TFMP部分を含む医薬品が5つ承認されており、さらに多くの医薬品が臨床試験中です 。フッ素原子とピリジン部分のユニークな特性は、これらの薬の生物活性を促進します。
獣医薬
ヒト医薬品での使用と同様に、この化合物の誘導体は獣医薬でも使用されています。 TFMP部分を含む獣医用製品が2つ市場承認されており、動物の健康における化合物の汎用性と重要性を示しています .
有機化合物の合成
この化合物は、さまざまな有機化合物の合成において重要な中間体として役立ちます。 そのユニークな構造により、さまざまな科学分野で潜在的な用途を持つ新しい有機材料を開発できます .
抗菌剤
この化合物の誘導体は、抗菌剤として有望な結果を示しています。 研究では、抗生物質研究の一般的なターゲットである黄色ブドウ球菌や大腸菌などの細菌株に対する有効性が示されています .
機能性材料
ピリジン誘導体にトリフルオロメチル基を導入することで、機能性材料の分野が進歩しました。 これらの材料は、電子機器やコーティングなど、さまざまな業界での潜在的な用途が検討されています .
フッ素化有機化学物質
フッ素化有機化学物質の開発は、成長している研究分野であり、この化合物はその分野で重要な役割を果たしています。 有機化合物中のフッ素原子の存在は、その生物活性和物理的特性を大幅に変更することができ、科学的進歩に役立ちます .
気相反応
この化合物とその誘導体は、気相反応で他の複雑な分子を合成するために使用されます。 これらの反応において、ピリジン環への塩素原子の導入を制御することは、目的の最終生成物を得るために不可欠です .
作用機序
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in the pharmaceutical and agrochemical industries . They have shown biological activities that are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to exhibit various pharmacological activities due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to affect various biochemical pathways due to their unique physicochemical properties .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in tfmp derivatives are known to influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to exhibit various biological activities due to their unique physicochemical properties .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in tfmp derivatives are known to influence their action in various environments .
生化学分析
Biochemical Properties
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the trifluoromethyl group can enhance the binding affinity of the compound to certain enzymes, leading to increased inhibition or activation. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are essential for drug metabolism . Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function.
Cellular Effects
The effects of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules like kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more efficiently . Once inside the cell, it can bind to target enzymes or receptors, either inhibiting or activating their function. For instance, it can inhibit the activity of certain kinases by competing with ATP for binding sites, leading to reduced phosphorylation of downstream targets . Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation can be influenced by factors such as pH, temperature, and exposure to light. Long-term studies have indicated that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time . For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular stress, apoptosis, and organ damage . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity. These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability. Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its effects more prominently .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism . The precise subcellular localization can determine the compound’s specific effects and mechanisms of action.
特性
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6;/h11H,1-3H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDAOIWRWMOUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679081 | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733757-78-3 | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733757-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[3-(Morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1392727.png)
![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)
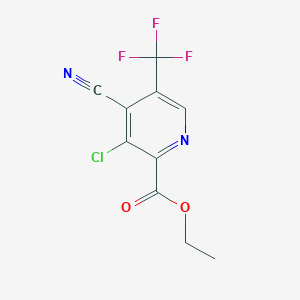
![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)

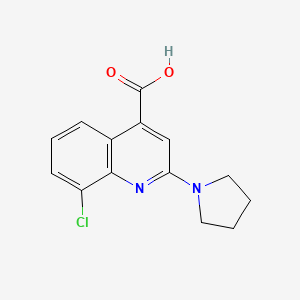
![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)
